molecular formula C6H12O4 B6264612 methyl 2-hydroxy-4-methoxybutanoate CAS No. 1361017-70-0

methyl 2-hydroxy-4-methoxybutanoate

Cat. No.: B6264612
CAS No.: 1361017-70-0
M. Wt: 148.16 g/mol
InChI Key: QRTJEZQSJSURPR-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-4-methoxybutanoate is an organic compound with the molecular formula C6H12O4 It is a derivative of butanoic acid, featuring both hydroxyl and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-4-methoxybutanoate can be synthesized through the Sn-Beta catalyzed conversion of glycolaldehyde in the presence of methanol. The reaction involves aldol condensation, leading to the formation of methyl lactate, methyl vinylglycolate, and this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve the use of catalysts such as Sn-Beta to facilitate the conversion of hemicellulosic sugars into the desired product. The reaction conditions include moderate temperatures and the presence of methanol as a solvent .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-4-methoxybutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-hydroxy-4-methoxybutanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-4-methoxybutanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and interactions with other molecules. The compound can undergo aldol condensation, leading to the formation of various products depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl lactate
  • Methyl vinylglycolate
  • Glycolaldehyde dimethyl acetal

Comparison

Methyl 2-hydroxy-4-methoxybutanoate is unique due to the presence of both hydroxyl and methoxy functional groups, which impart distinct chemical properties.

Properties

CAS No.

1361017-70-0

Molecular Formula

C6H12O4

Molecular Weight

148.16 g/mol

IUPAC Name

methyl 2-hydroxy-4-methoxybutanoate

InChI

InChI=1S/C6H12O4/c1-9-4-3-5(7)6(8)10-2/h5,7H,3-4H2,1-2H3

InChI Key

QRTJEZQSJSURPR-UHFFFAOYSA-N

Canonical SMILES

COCCC(C(=O)OC)O

Purity

95

Origin of Product

United States

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